

Rencofilstat in Liver Diseases: A Meta-Analysis and Comparison of Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for **Rencofilstat** (CRV431) in the treatment of liver diseases, primarily focusing on non-alcoholic steatohepatitis (NASH). It offers an objective comparison with other therapeutic alternatives and outlines the experimental data supporting these findings.

Executive Summary

Rencofilstat is a novel, orally administered small molecule that acts as a potent cyclophilin inhibitor. It has shown promise in preclinical and clinical studies for its anti-inflammatory, antifibrotic, and antiviral properties in the context of chronic liver diseases. This guide synthesizes the available clinical trial data for **Rencofilstat** and compares its performance against other emerging therapies and the current standard of care for NASH. The information is presented to aid researchers and drug development professionals in evaluating the therapeutic potential of **Rencofilstat**.

Rencofilstat: Mechanism of Action

Rencofilstat exerts its pleiotropic effects by inhibiting multiple isoforms of cyclophilins, a family of proteins involved in protein folding, immune regulation, and viral replication.[1] The key mechanisms of action in liver disease include:



- Inhibition of Cyclophilin A (CypA): Reduces inflammation by blocking the pro-inflammatory signaling pathways.[2]
- Inhibition of Cyclophilin B (CypB): Directly inhibits collagen synthesis and secretion from hepatic stellate cells, the primary drivers of fibrosis.[2][3]
- Inhibition of Cyclophilin D (CypD): Protects hepatocytes from cell death by preventing the opening of the mitochondrial permeability transition pore.

This multi-pronged approach allows **Rencofilstat** to target several key pathological processes in NASH, including inflammation, fibrosis, and hepatocyte injury.[4]

Rencofilstat's multi-target mechanism of action.

Clinical Trial Data for Rencofilstat

Rencofilstat has been evaluated in several clinical trials for liver diseases, most notably the Phase 2a AMBITION study and the Phase 2 ALTITUDE-NASH trial.

Data Presentation



Trial	Phase	N	Populati on	Treatme nt Arms	Duration	Key Efficacy Endpoint s & Results	Safety & Tolerabili ty
AMBITIO N (NCT044 80710)[5] [6][7]	2a	43	Presume d F2/F3 NASH	Rencofils tat 75 mg QD, 225 mg QD; Placebo	28 days	ALT Reductio n: Greater reduction in active vs. placebo. Pro-C3 & C6M Reductio n: Statistical ly significan t in patients with baseline ProC3 > 15.0 ng/mL.	Generally safe and well-tolerated. Most common AEs: constipati on, diarrhea, back pain, dizziness, headach e.[5]
ALTITUD E-NASH (NCT054 61105)[8] [9][10] [11]	2	70	Presume d F3 NASH	Rencofils tat 75 mg, 150 mg, 225 mg QD	4 months	Improved Liver Function (HepQua nt DSI): Met primary endpoint. Reductio	Well- tolerated with no safety signals identified.



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Comparison with Alternative Therapies

This section compares **Rencofilstat** with other notable investigational therapies for NASH, as well as the current standard of care.

Data Presentation of Comparative Therapies



Drug	Mechanism of Action	Latest Trial Phase	Key Efficacy Results	Key Safety/Tolerabili ty Issues
Resmetirom (MGL-3196)[2] [12][13]	Thyroid Hormone Receptor-β (THR-β) Agonist	3 (MAESTRO- NASH)	NASH Resolution: 25.9% (80mg) and 29.9% (100mg) vs 9.7% placebo. Fibrosis Improvement (≥1 stage): 24.2% (80mg) and 25.9% (100mg) vs 14.2% placebo.	Diarrhea and nausea were more frequent than placebo.
Vonafexor (EYP001)[14][15] [16][17]	Farnesoid X Receptor (FXR) Agonist	2a (LIVIFY)	Liver Fat Reduction (absolute): -6.3% (100mg) and -5.4% (200mg) vs -2.3% placebo. >30% Relative Liver Fat Reduction: 50% (100mg) and 39.3% (200mg) vs 12.5% placebo.	Mild to moderate pruritus reported.
Obeticholic Acid (OCA)[5][14][18] [19][20][21]	Farnesoid X Receptor (FXR) Agonist	3 (REGENERATE)	Fibrosis Improvement (≥1 stage): 18% (10mg) and 23% (25mg) vs 12% placebo.	Pruritus is a common adverse event.

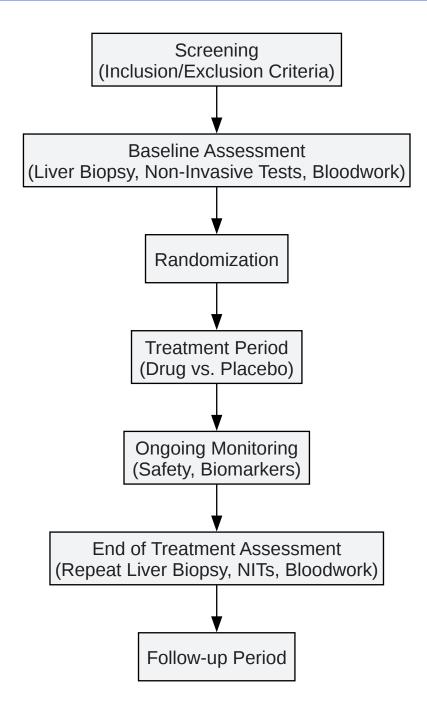


Belapectin (GR-MD-02)[22][23] [24][25]	Galectin-3 Inhibitor	2b/3 (NAVIGATE)	Reduction in new varices (per-protocol, 2mg/kg): 49.3% reduction vs placebo.	Generally well- tolerated with no significant safety signals.
Semaglutide[4] [26][27][28][29] [30][31]	Glucagon-like Peptide-1 (GLP- 1) Receptor Agonist	3 (ESSENCE)	NASH Resolution: 59% (0.4mg) vs 17% placebo (Phase 2).	Gastrointestinal side effects are common.
Pioglitazone[1] [10][11][12][16] [32][33][34][35]	Peroxisome Proliferator- Activated Receptor-y (PPARy) Agonist	4	NASH Resolution: 51% vs 19% placebo. Fibrosis Improvement (≥1 stage): 39% vs 20% placebo.	Weight gain and edema are common side effects.
Lifestyle Modification[13] [33][36][37][38]	Diet and Exercise	N/A	NASH Resolution (with ≥10% weight loss): Up to 90%. Fibrosis Regression (with ≥10% weight loss): Up to 45%.	Adherence can be challenging for patients.

Experimental Protocols

A standardized approach is crucial for evaluating and comparing the efficacy of different NASH therapies. Below is a generalized workflow for a NASH clinical trial, followed by specific details for the **Rencofilstat** trials where available.





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Generalized workflow for a NASH clinical trial.

Rencofilstat Trial Methodologies

AMBITION (Phase 2a)[5][7]

• Study Design: A multicenter, single-blind, placebo-controlled study.



- Inclusion Criteria: Adults with presumed F2/F3 NASH based on historical liver biopsy or noninvasive markers.
- Randomization: Subjects were randomized to receive Rencofilstat (75 mg or 225 mg) or placebo orally once daily.[5]
- Procedures: The drug was administered as soft gelatin capsules in a fasted state.
- Primary Outcomes: Safety, tolerability, and pharmacokinetics.
- Exploratory Efficacy Outcomes: Changes in biomarkers of fibrosis (e.g., Pro-C3, C6M) and liver injury (e.g., ALT).

ALTITUDE-NASH (Phase 2)[8][9][11]

- Study Design: A multi-center, randomized, open-label study.
- Inclusion Criteria: Adult subjects with presumed F3 NASH, identified by a baseline AGILE 3+ screening score of ≥0.53 or historical biopsy.
- Randomization: Subjects were randomized to one of three Rencofilstat treatment groups (75 mg, 150 mg, or 225 mg) once daily.
- Procedures: Oral administration of soft gelatin capsules.
- Primary Outcome: Change from baseline in the HepQuant Shunt Disease Severity Index (DSI) score.
- Secondary Outcomes: Safety, and changes in various non-invasive biomarkers of liver injury and fibrosis.

Key Assessment Methodologies

Liver Biopsy and Histological Scoring: Liver biopsies, when performed, are the gold standard for diagnosing and staging NASH.[39] The NASH Clinical Research Network (CRN) scoring system is widely used to assess the grade of steatosis, inflammation, and ballooning (forming the NAFLD Activity Score - NAS), and the stage of fibrosis.[8][40][41] A panel of pathologists often reads biopsies to ensure consistency.[28][42]



- Non-Invasive Tests (NITs): Due to the invasive nature of liver biopsies, NITs are increasingly
 used for screening and monitoring. These include:
 - Blood-based biomarkers: ELF score, FIB-4 index, and Pro-C3 are commonly used to assess fibrosis.[1][20][34][43]
 - Imaging techniques: Transient elastography (FibroScan) and Magnetic Resonance
 Elastography (MRE) measure liver stiffness as an indicator of fibrosis.[1]

Conclusion

Rencofilstat has demonstrated a favorable safety profile and promising efficacy signals in early to mid-stage clinical trials for NASH. Its unique mechanism of action, targeting multiple pathways of liver injury, positions it as a potentially valuable therapeutic option. Head-to-head comparative trials are needed to definitively establish its efficacy relative to other emerging therapies. The ongoing and future clinical development of Rencofilstat will be critical in determining its role in the evolving landscape of NASH treatment. The use of both histological endpoints and validated non-invasive biomarkers will be essential in the robust evaluation of Rencofilstat and other novel therapies for liver diseases.

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